molecular formula C13H12ClNO B3171595 2-(3-Chlorophenoxy)-4-methylaniline CAS No. 946683-44-9

2-(3-Chlorophenoxy)-4-methylaniline

Cat. No.: B3171595
CAS No.: 946683-44-9
M. Wt: 233.69 g/mol
InChI Key: WNDCYTHUWRVHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)-4-methylaniline (CAS 946683-44-9) is an aromatic amine derivative characterized by a 4-methylaniline backbone substituted with a 3-chlorophenoxy group at the ortho position, with a molecular formula of C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol . This compound serves as a versatile chemical intermediate in scientific research, with applications spanning chemistry, biology, and medicine. It is investigated for its potential biological activities, which include significant antimicrobial properties against various bacterial strains and anticancer activities through mechanisms such as the induction of apoptosis and cell cycle arrest in vitro . The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and receptors, leading to the alteration of key biochemical pathways . In industrial contexts, it is utilized as a key synthetic intermediate in the production of herbicides, pesticides, and other agrochemicals . The synthesis typically involves a nucleophilic aromatic substitution reaction between 3-chlorophenol and 4-methylaniline, optimized under controlled conditions to ensure high yield and purity . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-5-6-12(15)13(7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDCYTHUWRVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-4-methylaniline typically involves the reaction of 3-chlorophenol with 4-methylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chlorophenol is reacted with 4-methylaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Chlorophenoxy)-4-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The phenoxy group in this compound increases hydrophobicity compared to 4-methylaniline (logP ~1.5 vs. ~0.9), impacting its bioavailability .
  • Thermal Stability: Chlorophenoxy derivatives exhibit higher decomposition temperatures (>250°C) than non-phenoxy analogs due to enhanced resonance stabilization .

Biological Activity

2-(3-Chlorophenoxy)-4-methylaniline is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound, classified under phenoxyamines, exhibits a unique structure characterized by a chlorinated phenoxy group and a methyl-substituted aniline moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agriculture.

Chemical Structure

The chemical structure of this compound is depicted as follows:

C9H10ClNO CAS No 946683 44 9 \text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}\quad \text{ CAS No 946683 44 9 }

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, which may result in therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

  • Study Findings : A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL depending on the bacterial strain tested.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies on HeLa cells revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .

Toxicological Profile

The toxicological profile of chlorinated phenoxy compounds, including this compound, has raised concerns regarding their safety. Epidemiological studies have suggested associations between chlorophenol exposure and certain cancers, although specific links to this compound remain inconclusive .

Toxicological Effects Observations
Carcinogenic PotentialSuggestive but inconclusive evidence linking to non-Hodgkin's lymphoma
Reproductive EffectsPotential adverse effects noted in animal studies
Immunological EffectsPossible immune system impacts observed in chronic exposure scenarios

Comparative Analysis with Similar Compounds

When compared to similar compounds within the phenoxyamine class, such as 2-(4-chloro-3-methylphenoxy)-4-methylphenylamine, this compound demonstrates unique biological activity profiles due to its specific structural features.

Compound Key Biological Activity
This compoundAntimicrobial, anticancer
2-(4-chloro-3-methylphenoxy)-4-methylphenylamineAntimicrobial, herbicidal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenoxy)-4-methylaniline, and how can reaction yields be optimized?

  • Methodological Answer :

  • Cross-coupling reactions : Utilize palladium-catalyzed Buchwald-Hartwig or Ullmann coupling, as demonstrated in C–N bond formation with 4-methylaniline derivatives. Key factors include catalyst selection (e.g., Pd(dba)₂ with BINAP ligand), solvent choice (e.g., anhydrous dioxane), and base (e.g., NaOtBu). Reaction optimization can leverage machine learning models trained on high-throughput data to predict inhibitory effects of additives like isoxazoles .
  • Chan-Lam coupling : For N-aryl derivatives, employ Cu-mediated reactions with adamantane-containing amines. Typical conditions involve heating at 80–100°C for 8–12 hours, yielding products in 35–74% after chromatographic purification .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and methyl groups). Mass spectrometry (MALDI-TOF or ESI-MS) verifies molecular ion peaks.
  • Chromatography : HPLC or GC-MS with reference standards (e.g., L/C Aniline Mix A) ensures purity >95%. Cross-reference with CAS RN and physical properties (e.g., melting point) from reliable databases .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane). Analogous chlorophenoxy compounds show limited aqueous solubility but dissolve in organic solvents .
  • Stability : Assess via accelerated degradation studies (e.g., exposure to light, heat, or humidity). Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties. Include gradient corrections for electron correlation (e.g., Colle-Salvetti formula) to achieve <3 kcal/mol deviation in atomization energies .
  • Reactivity descriptors : Calculate Fukui indices or molecular electrostatic potentials to identify nucleophilic/electrophilic sites for derivatization .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Purity validation : Use LC-MS with Phenol Mix B standards to detect impurities (e.g., chlorinated byproducts) that may skew bioactivity results .
  • Enzyme inhibition assays : For kinase inhibitors (e.g., p38 MAPK), standardize assay conditions (e.g., ATP concentration, incubation time) and compare with structurally validated controls (e.g., SB-202190) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Directing groups : Leverage the electron-donating methyl group and chlorophenoxy moiety to guide substitution to para/ortho positions.
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR. For chlorination, acetic acid media and competitive isotope labeling (e.g., DCl) can elucidate mechanistic pathways .

Q. How to design derivatives for enhanced pharmacological activity while minimizing toxicity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorinated groups) at the 4-methyl or chlorophenoxy positions. Use QSAR models to predict ADMET properties.
  • In vitro toxicity screening : Employ hepatocyte viability assays and cytochrome P450 inhibition studies to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenoxy)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenoxy)-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.